molecular formula C20H28O2 B2559670 2,5-dimethyl-5-(4-methylpent-3-en-1-yl)-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene CAS No. 499186-83-3

2,5-dimethyl-5-(4-methylpent-3-en-1-yl)-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene

Cat. No.: B2559670
CAS No.: 499186-83-3
M. Wt: 300.442
InChI Key: RIDUKCBURFEWNE-UHFFFAOYSA-N
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Description

2,5-dimethyl-5-(4-methylpent-3-en-1-yl)-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene is a useful research compound. Its molecular formula is C20H28O2 and its molecular weight is 300.442. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis Methods

Research highlights efficient synthesis methods for tetrahydrobenzo[b]pyran and dihydropyrano[c]chromene derivatives, which are closely related to 2,5-dimethyl-5-(4-methylpent-3-en-1-yl)-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene. The use of starch solution as a catalyst in a one-pot, three-component condensation process offers a nontoxic and biodegradable approach for the synthesis of these compounds with excellent yields (Hazeri et al., 2014). Similarly, magnetic nanocatalysts under ultrasonic irradiation or reflux conditions in water provide an efficient and environmentally benign procedure (Esmaeilpour et al., 2015).

Photochromic and Redox Properties

The study of photochromic and redox properties of pyrano[c]chromene derivatives reveals their potential application in materials science. UV-visible absorption spectroscopy has been used to investigate these properties, showing the impact of phenyl group incorporation and the presence of an N,N-dimethylamino group on the photochromic behavior (Huang et al., 2007).

Potential Anticancer Activities

A series of pyrano[c]chromene-4,8-dione derivatives have been synthesized and evaluated for their anticancer activities against various human cancer cell lines. These studies have identified compounds with significant anticancer activities, providing a basis for further research into their potential as anticancer agents (Hongshuang et al., 2017). The synthesis approach and structure-activity relationships summarized in this research could pave the way for the development of new anticancer agents.

Properties

IUPAC Name

2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-14(2)8-7-13-20(4)17-12-11-15(3)21-19(17)16-9-5-6-10-18(16)22-20/h5-6,8-10,15,17,19H,7,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDUKCBURFEWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(O1)C3=CC=CC=C3OC2(C)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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